Cyperotundone

Übersicht

Beschreibung

Cyperotundone is an organic ketone with the chemical formula C₁₅H₂₂O. It is a sesquiterpene found in many essential oils, including those of Cyperus articulatus and Cyperus rotundus . This compound is known for its distinctive aroma and is used in various applications, including perfumery and traditional medicine.

Vorbereitungsmethoden

Cyperotundone can be synthesized through the oxidation of cyperene using tert-butyl chromate. The reaction involves the use of petroleum ether and benzene as solvents, followed by crystallization . Industrial production methods typically involve the extraction of essential oils from Cyperus species, followed by purification processes to isolate this compound.

Analyse Chemischer Reaktionen

Cyperotundone undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert this compound into various alcohol derivatives.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form different substituted products.

Common reagents used in these reactions include selenium dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are typically ketones and alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Cyperotundone has shown significant cytotoxic effects against various cancer cell lines. Notable studies include:

- Breast Cancer : Research demonstrated that this compound exhibits potent cytotoxicity against MCF-7 breast cancer cells, leading to apoptosis at specific dosages. The mechanisms involved oxidative stress regulation, which is crucial in overcoming chemoresistance in cancer therapy .

- Cervical Cancer : A study indicated that extracts from C. rotundus, rich in this compound, displayed cytotoxic effects on HeLa cells, with varying efficacy based on the ecological origin of the plant material. The extracts collected from highland areas were particularly effective, achieving significant reductions in cell viability .

Antimicrobial Activity

This compound has been investigated for its antibacterial and antifungal properties:

- Antibacterial Effects : The essential oil containing this compound demonstrated strong antibacterial activity against foodborne pathogens, particularly Gram-positive bacteria. This property suggests potential applications in food preservation and safety .

- Antifungal Activity : Studies have shown that this compound exhibits antifungal properties against various fungal strains, making it a candidate for developing natural antifungal agents .

Insecticidal Potential

This compound has been identified as an effective insecticide:

- Inhibition of Enzymatic Activity : It significantly inhibits acetylcholinesterase and glutathione-S-transferase activities in pests like Aphis craccivora, indicating its potential as a biopesticide . The compound's low lethal doses (LD50 values ranging from 0.62 to 0.87 μg/insect) highlight its potency against agricultural pests.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits:

- Protection Against Oxidative Stress : In vitro studies have shown that this compound can ameliorate oxidative damage in human neuroblastoma cells, suggesting potential applications in treating neurodegenerative diseases . The extract from C. rotundus was found to enhance cellular integrity and reduce apoptosis markers induced by oxidative stress.

Potential in Traditional Medicine

Historically, C. rotundus has been used in traditional medicine for various ailments:

- Traditional Uses : Cyperus rotundus is known for its anti-inflammatory, analgesic, and digestive properties. This compound contributes to these effects through its biological activities, supporting its use in herbal remedies .

Data Summary Table

Wirkmechanismus

The mechanism of action of cyperotundone involves its interaction with various molecular targets and pathways. In cancer research, this compound has been shown to inhibit the growth of triple-negative breast cancer cells by inducing lipid accumulation and inhibiting triacylglycerol hydrolysis. This effect is mediated through the MAPK and TGFβ signaling pathways . Additionally, this compound can induce apoptosis in cancer cells by generating reactive oxygen species and activating the NRF2/ARE signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Cyperotundone is similar to other sesquiterpenes such as α-cyperone, α-corymbolol, and germacrene D . it is unique in its specific chemical structure and the distinct biological activities it exhibits. For example, while α-cyperone is also found in Cyperus species and has similar aromatic properties, this compound’s cytotoxic effects on cancer cells and its specific mechanism of action through lipid metabolism pathways set it apart from other related compounds.

Similar Compounds

- α-Cyperone

- α-Corymbolol

- Germacrene D

- Mustakone

- Zierone

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Biologische Aktivität

Cyperotundone, a compound derived from Cyperus rotundus (commonly known as nutgrass), has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its antioxidant, cytotoxic, anti-inflammatory, and neuropharmacological effects.

Chemical Composition

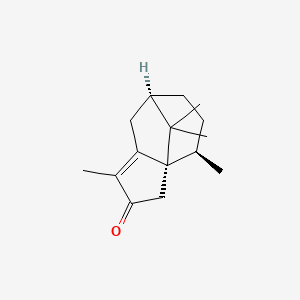

This compound is one of the key sesquiterpenes found in the essential oil of C. rotundus. The essential oil also contains other significant components such as α-cyperone and cyperene, which contribute to its biological effects. The chemical structure of this compound is represented as .

Antioxidant Activity

Numerous studies have demonstrated that the essential oil from C. rotundus, including this compound, exhibits strong antioxidant properties. These properties are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure the ability of compounds to scavenge free radicals.

- Table 1: Antioxidant Activity Assays

Cytotoxic Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that it induces apoptosis in MCF-7 breast cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways like P62/NRF2/HO-1.

- Case Study: Breast Cancer Cells

- Combination Therapy : this compound combined with Adriamycin (ADR) exhibited enhanced cytotoxicity compared to ADR alone, effectively suppressing tumor growth in vivo and in vitro.

- Mechanism : The combination treatment resulted in increased ROS generation and cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various experimental models. In one study, the crude extract of C. rotundus demonstrated significant anti-inflammatory effects when tested against carrageenan-induced paw edema in rats.

- Table 2: Anti-inflammatory Effects

| Treatment Group | Dose (mg/kg) | % Inhibition |

|---|---|---|

| Control | - | - |

| Crude Extract | 300 | 21 |

| Crude Extract | 500 | 36 |

| Aspirin | 300 | 18.2 |

Neuropharmacological Effects

Research has also highlighted the neuropharmacological effects of this compound. It has shown potential benefits in reducing anxiety-like behaviors in animal models.

- Neuropharmacological Activities :

- Tests Conducted : Open field test, head dip test, and forced swimming test indicated a decrease in central nervous system activity at doses of 300 mg/kg and 500 mg/kg.

- Table 3: Neuropharmacological Effects

| Test Type | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Open Field Test | 300 | Decreased activity |

| Head Dip Test | 500 | Reduced exploration |

| Forced Swimming Test | Both doses | Increased immobility |

Eigenschaften

IUPAC Name |

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKXOAUYMWORB-OSQNNJELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC3=C(C(=O)CC13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316512 | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-15-7 | |

| Record name | (+)-Cyperotundone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.